molecular formula C16H21NO3 B14411404 Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate CAS No. 84971-17-5

Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate

Cat. No.: B14411404
CAS No.: 84971-17-5
M. Wt: 275.34 g/mol
InChI Key: PBKJPLIATIZADJ-UHFFFAOYSA-N
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Description

Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is a chemical compound known for its unique structure and properties It contains a carbamate group attached to a phenyl ring, which is further substituted with ethoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of Pent-4-yn-2-ol with 4-ethoxy-3,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in the production process. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl carbamates.

Scientific Research Applications

Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The phenyl ring and its substituents may also play a role in binding interactions and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate
  • Pent-4-yn-2-yl (4-methoxy-3,5-dimethylphenyl)carbamate

Uniqueness

Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the alkyne group

Properties

CAS No.

84971-17-5

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

pent-4-yn-2-yl N-(4-ethoxy-3,5-dimethylphenyl)carbamate

InChI

InChI=1S/C16H21NO3/c1-6-8-13(5)20-16(18)17-14-9-11(3)15(19-7-2)12(4)10-14/h1,9-10,13H,7-8H2,2-5H3,(H,17,18)

InChI Key

PBKJPLIATIZADJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)NC(=O)OC(C)CC#C)C

Origin of Product

United States

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